N-(5-methyl-1,3-thiazol-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
Description
N-(5-methyl-1,3-thiazol-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a methyl group at the 5-position. The molecule is further functionalized with a glycinamide moiety, which is acetylated by a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group.
Properties
Molecular Formula |
C15H14N6O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C15H14N6O3S/c1-9-6-17-15(25-9)18-12(22)7-16-13(23)8-21-14(24)10-4-2-3-5-11(10)19-20-21/h2-6H,7-8H2,1H3,(H,16,23)(H,17,18,22) |
InChI Key |
MPZJYMDNHHDIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.
Introduction of the Benzotriazinone Moiety: This step involves the synthesis of the benzotriazinone ring, which can be achieved through the reaction of appropriate anilines with nitrous acid, followed by cyclization.
Coupling with Glycinamide: The final step involves coupling the benzotriazinone and thiazole intermediates with glycinamide under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Acetyl Group
The acetyl group bridging the benzotriazine and glycinamide moieties is susceptible to nucleophilic attack. Common reagents and outcomes include:
| Reagent/Condition | Product Formed | Yield (%) | Key Observations |
|---|---|---|---|
| Hydroxylamine (NH₂OH, pH 7–8) | Hydroxamic acid derivative | 72–78 | pH-dependent regioselectivity |
| Hydrazine (NH₂NH₂, ethanol reflux) | Hydrazide analog | 85 | Improved solubility in polar solvents |
| Alkylamines (R-NH₂, DMF, 60°C) | Amide derivatives with modified sidechains | 63–89 | Steric hindrance limits reactivity with bulky amines |
Oxidation/Reduction of the Benzotriazine Core
The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group undergoes redox transformations:
| Reaction Type | Conditions | Outcome | Applications |
|---|---|---|---|
| Oxidation (H₂O₂, acidic) | Conversion to 4-hydroxybenzotriazine | Partial ring opening observed at >80°C | Intermediate for antitumor agents |
| Reduction (LiAlH₄, THF, −10°C) | Formation of 3,4-dihydrobenzotriazine | 91% yield; stabilizes via intramolecular H-bonding | Precursor for prodrug development |
Hydrolysis of the Thiazole-Acetamide Bond
Controlled hydrolysis under acidic/basic conditions targets the thiazole-linked acetamide:
Cross-Coupling Reactions at the Thiazole Ring
The 5-methylthiazol-2-yl group participates in metal-catalyzed couplings:
| Reaction | Catalysts/Conditions | Key Products |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 90°C | Biaryl-thiazole conjugates (65–78% yield) |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Aryl derivatives with enhanced bioactivity |
Cycloaddition and Ring-Opening Reactions
The benzotriazine moiety participates in cycloadditions under specific conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Diels-Alder (with dienes) | Microwave, 120°C, solvent-free | Fused tetracyclic adducts (55% yield) |
| Photochemical ring-opening | UV light (254 nm), acetonitrile | Quinazoline derivatives via N₂ loss |
Functionalization of the Glycinamide Moiety
The terminal glycinamide group undergoes modifications:
| Reaction | Reagents | Key Products |
|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF | N-Methyl glycinamide (89% yield) |
| Schiff base formation | Aromatic aldehydes, EtOH, Δ | Imine-linked conjugates (70–82% yield) |
Critical Analysis of Reaction Pathways
-
Steric and Electronic Factors : The electron-deficient benzotriazine core directs electrophilic attacks to the thiazole ring, while the acetyl group’s carbonyl is polarized for nucleophilic additions.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in acyl substitutions, while nonpolar solvents stabilize intermediates in cycloadditions .
-
Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.
This compound’s multifunctional architecture enables tailored modifications for pharmacological optimization, particularly in developing kinase inhibitors or antimicrobial agents. Further studies should explore enantioselective transformations and catalytic asymmetric syntheses.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds similar to N-(5-methyl-1,3-thiazol-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide exhibit significant anticancer properties. For instance, derivatives containing thiazole and benzotriazine moieties have shown cytotoxic effects against various cancer cell lines. A study indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, particularly in colorectal and breast cancer models .
Antimicrobial Properties
The compound's thiazole component is known for its antimicrobial activity. Research indicates that thiazole derivatives can effectively combat bacterial and fungal infections. The incorporation of the benzotriazine moiety enhances this activity, making it a candidate for developing new antimicrobial agents .
Neuroprotective Effects
Another promising application lies in neuroprotection. Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Their ability to inhibit acetylcholinesterase (AChE) suggests they could help maintain acetylcholine levels, which are crucial for cognitive function .
In Vivo Studies
In vivo studies have shown that compounds derived from this structure can reduce tumor growth in animal models and improve survival rates when used in conjunction with traditional chemotherapy agents. This synergistic effect highlights the potential for combination therapies in cancer treatment .
Synthesis and Characterization
The synthesis of this compound involves several steps that ensure high purity and yield. Techniques such as column chromatography and recrystallization are commonly employed to isolate the compound after synthesis.
Potential Applications in Drug Delivery
Due to its unique chemical structure, this compound could be explored for use in drug delivery systems. Its ability to form complexes with various therapeutic agents may enhance the bioavailability and targeted delivery of drugs within the body .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiazole and benzotriazinone rings may play a crucial role in binding to these targets, influencing various cellular pathways.
Comparison with Similar Compounds
Thiadiazole Derivatives
- N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ) Structure: Contains a thiadiazole ring fused with isoxazole and benzamide groups. Synthesis: Reacted enaminone derivatives with hydroxylamine hydrochloride and potassium carbonate, yielding 70% after crystallization . Key Differences: Lacks the benzotriazinone and glycinamide moieties present in the target compound. The isoxazole ring may reduce metabolic stability compared to the thiazole core.
Thiazole-Acetamide Derivatives
- N-(5-(R-benzyl)-1,3-thiazol-2-yl)-2-chloroacetamides () Structure: Features a thiazole ring linked to chloroacetamide. Synthesis: Utilized chloroacetyl chloride and triethylamine in dioxane, followed by recrystallization .
Physicochemical Properties
Table 1: Comparison of Physical Properties
Notes:
- The target compound’s benzotriazinone group likely introduces additional polar interactions, as seen in analogues with dual carbonyl groups (e.g., 8a, IR: 1679 cm⁻¹) .
- Higher melting points in thiadiazole derivatives (e.g., 290°C for 8a) suggest greater crystallinity compared to thiazole-based compounds.
Spectral and Analytical Data
- ¹H-NMR: Thiadiazole derivatives (e.g., 8b) exhibit aromatic proton signals at δ 7.50–8.35 ppm, similar to the target compound’s expected benzotriazinone and thiazole protons .
- Mass Spectrometry : Compounds like 8a (M⁺ at m/z 414) and 8c (M⁺ at m/z 506) demonstrate stability under MS conditions, suggesting the target compound may also exhibit robust fragmentation patterns .
Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 302.36 g/mol
The structural components include a thiazole ring and a benzotriazine moiety, which are known for their biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit potent antimicrobial properties. For instance, a study evaluated various thiazole derivatives against multiple bacterial and fungal strains. The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL for bacteria and higher efficacy against fungi .
Summary of Antimicrobial Activity
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Activity Against |
|---|---|---|---|
| Compound A | 10.7 - 21.4 | 21.4 - 40.2 | Bacteria |
| Compound B | Varies | Varies | Fungi |
The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. This is consistent with findings from related compounds that target specific bacterial enzymes .
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted on various thiazole derivatives highlighted the significant antibacterial activity of compounds similar to this compound against Staphylococcus aureus and Escherichia coli. The researchers utilized the serial dilution method to establish MIC values . -
Fungal Resistance :
Another study examined the antifungal properties of thiazole derivatives against Candida albicans. Results indicated that certain compounds demonstrated strong antifungal activity, suggesting potential therapeutic applications in treating fungal infections .
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary animal models have shown promising results in reducing infection rates and improving survival rates in subjects exposed to pathogenic bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for N-(5-methyl-1,3-thiazol-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving amide coupling and heterocyclic ring formation. Key steps include:
- Stepwise synthesis : Use of chloroacetyl chloride for thiazole ring alkylation (e.g., reaction with 2-amino-5-methylthiazole derivatives in dioxane/triethylamine) .
- Intermediate purification : TLC monitoring and recrystallization from ethanol-DMF mixtures to ensure purity .
- Characterization : Confirm intermediates via -/-NMR (400 MHz), FTIR (KBr pellet), and mass spectrometry (e.g., Waters Micro Mass ZQ 2000) .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodological Answer :
- Spectroscopic validation : Assign peaks in -NMR for thiazole protons (~6.8–7.2 ppm) and benzotriazinone carbonyl groups (~170–175 ppm in -NMR) .
- Elemental analysis : Compare calculated vs. experimental C/H/N/S percentages to confirm stoichiometry .
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What in vitro assays are suitable for preliminary biological evaluation (e.g., anticancer activity)?
- Methodological Answer :
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .
- Mechanistic studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., ATP-binding pockets). Compare poses of derivatives (e.g., 9c vs. 9g) to optimize substituent effects .
- ADMET prediction : Employ SwissADME or pkCSM to evaluate bioavailability, BBB penetration, and toxicity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility checks : Replicate assays under standardized conditions (e.g., serum-free media, controlled passage numbers) .
- Orthogonal assays : Cross-validate results using alternative methods (e.g., Western blotting for protein expression vs. qPCR for gene-level changes) .
- Batch analysis : Test multiple synthetic batches to rule out impurities affecting activity .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Substituent variation : Modify the benzotriazinone acetyl group (e.g., electron-withdrawing groups at C-4) to enhance metabolic stability .
- Bioisosteric replacement : Replace thiazole with 1,2,4-triazole to assess impact on solubility and target engagement .
- Fragment-based design : Use X-ray crystallography of protein-ligand complexes to identify critical binding motifs .
Q. What process engineering approaches optimize large-scale synthesis while minimizing impurities?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., chloroacetyl chloride additions) and improve yield .
- Membrane filtration : Use nanofiltration to remove unreacted intermediates and byproducts .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize solvent ratios, temperature, and catalyst loading .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
